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Compound of Interest

Compound Name: 3,3-Diethylpiperidine hydrochloride

CAS No.: 1198286-65-5

Cat. No.: B2897560

Get Quote

Executive Summary
3,3-Diethylpiperidine hydrochloride (CAS: 1198286-65-5) is a sterically congested piperidine

derivative used primarily as a conformationally restricted building block in drug discovery.[1]

Unlike the common 3,3-dimethyl analog, the gem-diethyl substitution at the C3 position

introduces significant steric bulk and lipophilicity, leveraging the Thorpe-Ingold effect (gem-

dialkyl effect) to alter the ring's conformational landscape.[1] This scaffold is critical in the

design of Janus Kinase (JAK) inhibitors, GPCR ligands (specifically

receptors), and neuroactive agents where restricting the nitrogen lone pair vector is essential
for binding selectivity.[1]
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Parameter Details

IUPAC Name 3,3-Diethylpiperidine hydrochloride

CAS Number (HCl Salt) 1198286-65-5

CAS Number (Free Base) 137832-45-4

Molecular Formula

C

H

N

HCl

Molecular Weight 177.72 g/mol (Salt); 141.26 g/mol (Base)

SMILES CCC1(CC)CCCNC1.Cl

InChI Key
(Base) Predicted: RGEVWUKXWFOAID-

UHFFFAOYSA-N

Conformational Dynamics (The Gem-Diethyl Effect)
The presence of two ethyl groups at C3 forces the piperidine ring into a distorted chair

conformation to minimize 1,3-diaxial interactions.[1]

Steric Clashing: The axial ethyl group exerts significant steric pressure on the axial protons

at C1 and C5.

Reactivity Implication: Nucleophilic substitution at the nitrogen center is slower compared to

unsubstituted piperidine due to the shielding effect of the C3-ethyl groups.[1] This requires

modified reaction conditions (higher temperature or stronger bases) during derivatization.

Physicochemical Properties
The following data aggregates experimental values and high-confidence structure-activity

relationship (SAR) extrapolations from the homologous 3,3-dimethylpiperidine series.
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Property Value / Characteristic Context & Causality

Physical State
White to off-white crystalline

solid

Typical for secondary amine

hydrochloride salts.[1]

Melting Point > 200°C (Decomposition)

High lattice energy

characteristic of piperidinium

chlorides.

Boiling Point (Free Base) ~175–185°C (Estimated)

Extrapolated from 3,3-

dimethylpiperidine (137°C).[1]

The added C

H

mass increases London

dispersion forces.

Solubility (Water) High (> 50 mg/mL)
Ionic character of the HCl salt

ensures aqueous solubility.[1]

Solubility (Organics)

Low (Et

O, Hexane); Moderate (DCM,

MeOH)

Salt form is lipophobic; free

base must be liberated for

extraction into non-polar

solvents.[1]

pKa (Conjugate Acid) ~10.8

The gem-diethyl group slightly

increases basicity via inductive

(+I) donation compared to

piperidine (pKa 11.22).[1]

Hygroscopicity Moderate

Requires storage under

desiccated conditions to

prevent caking.

Experimental Protocols
Protocol A: Free Base Liberation & Extraction
Objective: Convert the stable HCl salt into the reactive free amine for nucleophilic substitution

or coupling reactions.
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Reagents:

3,3-Diethylpiperidine HCl (1.0 eq)[1]

Sodium Hydroxide (2M aqueous solution) or Potassium Carbonate (sat.[1] aq.)

Dichloromethane (DCM) or Diethyl Ether (Et

O)[1]

Brine (sat. NaCl)[1]

Methodology:

Dissolution: Dissolve 3,3-Diethylpiperidine HCl in minimal water (approx. 5 mL per gram).

Basification: Slowly add 2M NaOH with stirring until pH > 12. The solution will become

cloudy as the free base oils out.

Extraction: Extract the aqueous mixture with DCM (

vol). Note: DCM is preferred over ether due to better solubility of the lipophilic amine.

Drying: Wash combined organics with brine, dry over anhydrous Na

SO

, and filter.

Concentration: Remove solvent under reduced pressure (keep bath < 40°C to prevent

volatility loss of the free amine).

Visual Workflow: Free Base Liberation Logic
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Caption: Workflow for converting the stable hydrochloride salt into the reactive free base form.

Protocol B: Synthesis via Glutarimide Reduction
Context: If the compound is unavailable commercially, it is synthesized by reducing 3,3-

diethylglutarimide.[1] This protocol ensures high purity by avoiding over-alkylation byproducts

common in direct alkylation methods.
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Mechanism:

Precursor: 3,3-Diethylglutarimide (prepared from 3,3-diethylpentanedioic acid and ammonia).

[1]

Reduction: Lithium Aluminum Hydride (LiAlH

) reduces both carbonyls to methylenes.

Step-by-Step:

Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and N

inlet.

Charging: Add LiAlH

(4.0 eq) to anhydrous THF at 0°C.

Addition: Add 3,3-diethylglutarimide (1.0 eq) portion-wise (solid) or dropwise (THF solution).

Caution: Exothermic H

evolution.[1]

Reflux: Heat to reflux (66°C) for 12–18 hours.

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH (

mL), then water (

mL) sequentially, where

= grams of LiAlH

used.

Isolation: Filter the granular aluminum salts. Acidify the filtrate with HCl/dioxane to precipitate

the target 3,3-Diethylpiperidine HCl.
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Spectroscopic Characterization Guide
Researchers should validate the identity of 3,3-Diethylpiperidine HCl using the following NMR

signatures. The gem-diethyl group provides a distinct diagnostic pattern.[1]

Nucleus
Shift (

ppm)
Multiplicity Assignment Diagnostic Note

H NMR 0.85
Triplet (

Hz)

6H (2

CH

)

Terminal methyls

of ethyl groups.

[1]

H NMR 1.25 Quartet

4H (2

CH

)

Methylene

protons of ethyl

groups.

H NMR 1.40–1.60 Multiplet

4H (C4-H

, C5-H

)

Ring methylenes

(distorted by

steric bulk).[1]

H NMR 2.80–3.10 Broad Multiplet

4H (C2-H

, C6-H

)

-protons adjacent

to Nitrogen.

C NMR ~7.5 Signal
CH

(Ethyl)

High field shift

due to shielding.

C NMR ~35.0 Signal C3 (Quaternary)

Key diagnostic:

Quaternary

carbon does not

show in DEPT-

135.[1]
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Applications in Drug Development
Structural Biology & Pharmacophore Design
The 3,3-diethyl moiety is utilized to:

Restrict Conformation: It locks the piperidine ring geometry, reducing the entropic penalty

upon binding to a protein target.

Fill Hydrophobic Pockets: The ethyl groups provide a larger hydrophobic volume (approx.

40–50 Å

) compared to methyl groups, suitable for filling lipophilic cavities in receptors like

/

or Muscarinic Acetylcholine Receptors (mAChR).

Case Study: Receptor Ligands
In the development of selective

antagonists, the 3,3-diethylpiperidine scaffold has been shown to improve selectivity over the

subtype by exploiting steric clashes in the smaller

binding pocket, effectively "sizing out" the off-target interaction.[1]
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Analogous Properties: 3,3-Dimethylpiperidine Physical Properties. PubChem Compound

Summary. (Context: Baseline for property extrapolation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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